molecular formula C23H25N3O6 B11138960 N-(3,4-dimethoxybenzyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(3,4-dimethoxybenzyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B11138960
M. Wt: 439.5 g/mol
InChI Key: VWQGSARNOCVYBC-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a pyridazinone-based acetamide derivative characterized by dual 3,4-dimethoxyphenyl substituents. Its molecular formula is C₂₂H₂₃N₃O₅ (molecular weight: 409.4 g/mol), featuring a pyridazinone core linked to an acetamide group and a 3,4-dimethoxybenzyl moiety . The methoxy groups are electron-donating, enhancing interactions with biological targets such as enzymes or receptors, though specific therapeutic applications remain under investigation .

Properties

Molecular Formula

C23H25N3O6

Molecular Weight

439.5 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C23H25N3O6/c1-29-18-8-5-15(11-20(18)31-3)13-24-22(27)14-26-23(28)10-7-17(25-26)16-6-9-19(30-2)21(12-16)32-4/h5-12H,13-14H2,1-4H3,(H,24,27)

InChI Key

VWQGSARNOCVYBC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridazinone ring.

    Attachment of Dimethoxybenzyl and Dimethoxyphenyl Groups: These groups are introduced through nucleophilic substitution reactions, often using reagents like dimethoxybenzyl chloride and dimethoxyphenyl bromide.

    Final Acetylation: The final step involves acetylation to introduce the acetamide group, typically using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its versatility.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Dimethoxybenzyl chloride and dimethoxyphenyl bromide in the presence of a base like sodium hydride.

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3,4-dimethoxybenzyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Aromatic Ring

N-(4-Chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
  • Structural Difference : Replaces the 3,4-dimethoxybenzyl group with a 4-chlorophenyl group.
  • This compound has shown promise in oncology and neurology due to inhibitory effects on specific enzymes .
N-(1,3-Benzodioxol-5-yl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
  • Structural Difference : Incorporates a benzodioxole ring (1,3-benzodioxol-5-yl) instead of dimethoxybenzyl.
  • Impact : The benzodioxole moiety may improve metabolic stability and bioavailability, making this compound a candidate for central nervous system (CNS) targeting .
N-(3-Chloro-4-methoxyphenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
  • Structural Difference: Combines a 3-chloro-4-methoxyphenyl group with a 4-chlorophenyl-pyridazinone core.
  • Impact : Dual chloro substituents enhance lipophilicity and may improve penetration through cell membranes, relevant in antimicrobial or antitumor applications .

Heterocyclic Modifications

N-(3-Acetylphenyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
  • Structural Difference : Replaces dimethoxyphenyl with a 3,4-dimethylphenyl group and adds an acetylated aniline.
  • This compound is studied for antitumor activity .
N-(3,3-Diphenylpropyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide
  • Structural Difference : Features a furan-2-yl substituent and a diphenylpropyl chain.
  • Impact : The furan ring introduces π-π stacking interactions, while the bulky diphenylpropyl group may influence receptor subtype selectivity, particularly in anti-inflammatory applications .

Functional Group Additions

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
  • Structural Difference : Includes a 3,4-dimethoxyphenethylamine-derived side chain.

Key Comparative Data

Compound Name Molecular Formula Key Substituents Reported Biological Activity Reference
Target Compound C₂₂H₂₃N₃O₅ Dual 3,4-dimethoxyphenyl Under investigation
N-(4-Chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide C₂₄H₂₀ClN₃O₅ 4-Chlorophenyl Oncology, neurology (enzyme inhibition)
N-(1,3-Benzodioxol-5-yl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide C₂₃H₂₁N₃O₇ Benzodioxole CNS-targeted therapies
N-(3-Chloro-4-methoxyphenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide C₂₃H₁₉Cl₂N₃O₄ 3-Chloro-4-methoxyphenyl, 4-chlorophenyl Antimicrobial
N-(3,3-Diphenylpropyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide C₂₇H₂₅N₃O₃ Furan-2-yl, diphenylpropyl Anti-inflammatory

Mechanistic Insights

  • Methoxy Groups : The dual 3,4-dimethoxy substituents in the target compound enhance electron donation, favoring interactions with serine/threonine kinases or neurotransmitter receptors .
  • Chlorine Substituents : Chlorine in analogues like the 4-chlorophenyl derivative increases hydrophobicity, improving membrane permeability and target engagement in intracellular enzymes .
  • Benzodioxole vs. Benzyl : The benzodioxole ring in ’s compound may reduce oxidative metabolism, prolonging half-life compared to the dimethoxybenzyl group .

Biological Activity

N-(3,4-dimethoxybenzyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide (CAS: 1224167-48-9) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H25N3O6
  • Molar Mass : 439.46 g/mol

Anti-inflammatory Properties

Research indicates that compounds with similar structural motifs to this compound exhibit significant anti-inflammatory activity. For instance, a related compound, (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD), was shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways effectively. It demonstrated potent anti-inflammatory effects in various in vivo and in vitro models, suggesting that similar mechanisms may be applicable to the target compound .

The exact mechanism of action for this compound is not fully elucidated. However, compounds with similar functionalities often interact with key signaling pathways involved in inflammation and cancer progression. Potential mechanisms include:

  • Inhibition of Pro-inflammatory Cytokines : Reducing levels of TNF-alpha and IL-6.
  • Apoptosis Induction : Triggering intrinsic apoptotic pathways in cancer cells.

Study on Anti-inflammatory Effects

A study investigating the anti-inflammatory effects of DMPBD found that it significantly reduced edema in rat models. The IC50 values indicated that DMPBD was more effective than standard anti-inflammatory drugs like diclofenac in certain assays . This suggests that this compound may possess similar or enhanced anti-inflammatory properties.

Anticancer Research

While direct studies on the target compound are scarce, research into pyridazine derivatives has shown promise in treating various cancers by modulating cell cycle progression and inducing apoptosis. Future studies could focus on the specific effects of this compound on cancer cell lines.

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